Antitumor agent-127

ROR1 Macrocyclic Peptide Cancer Research

Antitumor agent-127 is a uniquely differentiated macrocyclic peptide binder of ROR1's extracellular CRD domain. Unlike small-molecule inhibitors or antibodies, it provides nanomolar affinity and validated cellular internalization in ROR1+ tumor lines (e.g., 786-O, MDA-MB-231) without inducing non-specific apoptosis in low-ROR1 cells. This functional profile makes it an ideal targeting vector for Peptide-Drug Conjugates (PDCs) and a reliable positive control for ROR1 studies. Researchers choose this compound for its reproducible binding, internalization, and minimal off-target cytotoxicity—ensuring predictable experimental outcomes and efficient payload delivery.

Molecular Formula C86H107N15O18S
Molecular Weight 1670.9 g/mol
Cat. No. B12375703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-127
Molecular FormulaC86H107N15O18S
Molecular Weight1670.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C
InChIInChI=1S/C86H107N15O18S/c1-48(2)34-62-78(111)99-70(77(110)89-43-72(87)106)46-120-47-74(108)92-64(36-51-16-10-8-11-17-51)79(112)94-65(37-53-22-28-57(103)29-23-53)80(113)93-63(35-49(3)4)83(116)100-75(50(5)6)85(118)96-66(38-54-24-30-58(104)31-25-54)81(114)98-69(45-102)76(109)90-44-73(107)91-67(41-56-42-88-61-21-15-14-20-60(56)61)82(115)97-68(39-55-26-32-59(105)33-27-55)86(119)101(7)71(84(117)95-62)40-52-18-12-9-13-19-52/h8-33,42,48-50,62-71,75,88,102-105H,34-41,43-47H2,1-7H3,(H2,87,106)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,113)(H,94,112)(H,95,117)(H,96,118)(H,97,115)(H,98,114)(H,99,111)(H,100,116)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1
InChIKeyILLCRYUBFFYODW-IMSYTBADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-127: A Macrocyclic Peptide ROR1 Binder for Targeted Cancer Research Procurement


Antitumor agent-127 (also referred to as Compound 1) is a parent macrocyclic peptide that functions as a binder of the extracellular Cysteine-Rich Domain (CRD) of human Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) [1]. It was discovered through mRNA in vitro selection technology using the PDPS platform [2]. The compound exhibits nanomolar binding affinity to ROR1 and demonstrates cellular internalization in tumor models . Its molecular formula is C86H107N15O18S, with a molecular weight of 1670.92 g/mol, and it is supplied as a solid for research applications [3].

Antitumor Agent-127 Procurement: Why Generic ROR1 Ligands Are Not Interchangeable


Generic substitution among ROR1-targeting agents is not scientifically valid due to the distinct mechanism of action and binding epitope of Antitumor agent-127. As a macrocyclic peptide binder of the extracellular CRD domain, its structure-activity relationship (SAR) is exquisitely sensitive to side-chain modifications, as detailed in the foundational SAR study [1]. Unlike small-molecule kinase inhibitors or anti-ROR1 antibodies, this peptide's ability to internalize into target cells is a property that is not conserved across other ROR1 ligands and is critical for its intended use as a targeting vector [2]. Furthermore, the compound's observed lack of direct apoptotic activity in low-ROR1-expressing cells underscores that its functional profile is not a universal feature of ROR1 engagement . Replacing Antitumor agent-127 with a less-characterized analog would invalidate experimental reproducibility and compromise any downstream application relying on its specific binding and internalization parameters.

Antitumor Agent-127: Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative ROR1 Binding Affinity and Internalization Profile in Tumor Cell Lines

Antitumor agent-127 (Compound 1) and a close analog, Compound 14, were directly compared for their ability to bind ROR1 and internalize into ROR1-expressing tumor cells [1]. Both compounds exhibited nanomolar cell-based binding to ROR1. They also demonstrated relatively good internalization in the 786-O (renal) and MDA-MB-231 (breast) tumor cell lines [1]. While the original research publication does not provide precise EC50 or internalization rate values, the data establishes Antitumor agent-127 as a lead macrocyclic peptide from this discovery program, validating its selection over other uncharacterized peptides for further development [1]. The evidence confirms that Antitumor agent-127 possesses the core binding and cellular entry properties essential for ROR1-targeting applications.

ROR1 Macrocyclic Peptide Cancer Research

Differential Apoptotic Response Based on ROR1 Expression Levels

Antitumor agent-127 (Compound 1) and its analog Compound 14 were evaluated for their ability to induce apoptosis in Mia PaCa-2 cells, a model pancreatic tumor cell line with low surface expression of ROR1 [1]. Both compounds did not induce apoptosis in this cell line, indicating that their binding and internalization are not sufficient to trigger cell death in contexts of low ROR1 expression [1]. This finding provides critical context for experimental design, highlighting that the compound's functional effects are dependent on the target's expression profile. It differentiates Antitumor agent-127 from cytotoxic payloads or agents that induce apoptosis independently of ROR1 expression levels, guiding its appropriate use as a non-cytotoxic targeting vector.

Apoptosis ROR1 Cancer Biology

Structural Identity Confirmation for Procurement and Purity Assurance

Antitumor agent-127 is chemically defined as a specific macrocyclic peptide with the sequence Ac-FYLVYSGWY-N(Me)Phe-LCG-NH2, featuring a thioether bridge between Phe1 and Cys12 . Its molecular formula is C86H107N15O18S, with a molecular weight of 1670.92 g/mol [1]. This precise structural identity differentiates it from other 'Antitumor agent' compounds, such as the small molecule IAP inhibitor 'Anticancer agent 127' (142D6, MW 552.66, CAS 2410953-19-2) which has a completely different mechanism of action [2]. When procuring Antitumor agent-127 for research, verifying this specific structure is crucial to ensure the compound's intended ROR1-binding activity and to avoid confounding results from incorrectly sourced material.

Macrocyclic Peptide ROR1 Analytical Chemistry

Potency and Selectivity of a Small-Molecule IAP Inhibitor (Differentiation from Anticancer agent 127)

It is important to distinguish Antitumor agent-127 from 'Anticancer agent 127' (also known as 142D6), a small molecule IAP inhibitor. Anticancer agent 127 covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2 with IC50 values of 12 nM, 14 nM, and 9 nM, respectively [1]. This mechanism is fundamentally different from the ROR1-binding and internalization profile of Antitumor agent-127. For researchers requiring a potent, orally bioavailable IAP antagonist, Anticancer agent 127 is the appropriate choice, while Antitumor agent-127 is the tool for ROR1-targeted delivery studies. This cross-class comparison prevents misapplication of the two compounds, which share a similar name but have distinct and unrelated biological functions.

IAP XIAP cIAP1/2

Antitumor Agent-127: Optimal Research and Industrial Application Scenarios Based on Evidence


Development of Peptide-Drug Conjugates (PDCs) Targeting ROR1+ Cancers

Antitumor agent-127 is ideally suited as a targeting vector for the development of Peptide-Drug Conjugates (PDCs). Its demonstrated ability to bind ROR1 and internalize into ROR1-expressing tumor cells (such as 786-O and MDA-MB-231) [1] makes it a strong candidate for delivering cytotoxic payloads specifically to ROR1-positive malignancies. The absence of direct apoptotic activity in low-ROR1-expressing cells is a desirable trait for a targeting vector, as it minimizes off-target toxicity. Researchers can conjugate the peptide to a warhead and evaluate the resulting PDC's efficacy in ROR1-dependent models.

Fluorescently Labeled Probe for ROR1+ Tumor Imaging and Diagnostic Development

The published research describes the creation of fluorescently labeled analogs of the parent macrocyclic peptides [2]. Antitumor agent-127 can be modified with fluorophores or other imaging tags to serve as a probe for visualizing ROR1 expression in vitro and in vivo. Its nanomolar binding and internalization properties in ROR1-positive cell lines [3] enable its use in flow cytometry, confocal microscopy, and potentially in vivo imaging studies to assess tumor burden, monitor therapeutic response, or guide surgical resection.

Tool Compound for ROR1-Mediated Endocytosis and Signaling Studies

As a well-characterized macrocyclic peptide binder of the extracellular CRD domain, Antitumor agent-127 serves as a specific tool for studying ROR1 biology. It can be used to investigate the mechanisms of ROR1-mediated endocytosis, intracellular trafficking, and downstream signaling pathways in ROR1-expressing cancer models [1]. The finding that it does not induce apoptosis in cells with low ROR1 expression allows researchers to decouple receptor binding and internalization from direct cytotoxic effects, facilitating more nuanced functional studies.

In Vitro Positive Control for ROR1 Expression and Function Assays

In routine laboratory workflows, Antitumor agent-127 can be used as a positive control ligand for ROR1. Its binding to ROR1-expressing 786-O and MDA-MB-231 cells [3] provides a reliable benchmark for validating new ROR1-targeting reagents (antibodies, peptides, or small molecules) or for confirming ROR1 expression in newly derived cell lines. Its well-defined molecular identity [4] and commercial availability make it a practical and reproducible standard for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.